molecular formula C11H13NO5S B8010956 Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate

Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate

Cat. No.: B8010956
M. Wt: 271.29 g/mol
InChI Key: BENQPRZLGDGZJI-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 3 and a 3-ethoxy-3-oxopropanamido moiety at position 2.

Properties

IUPAC Name

methyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-3-17-9(14)6-8(13)12-10-7(4-5-18-10)11(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENQPRZLGDGZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key Compounds:

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) () Structure: Contains a tetrahydrobenzo[b]thiophene core with a 4-hydroxyphenyl substituent and ethyl esters. Key Differences: The benzo-fused ring system and additional hydroxyl group enhance aromaticity and polarity compared to the non-fused thiophene in the target compound.

Methyl 2-(2-methoxy-2-oxoacetyl)thiophene-3-carboxylate (69) () Structure: Features a methoxy-oxoacetyl group at position 2 instead of the 3-ethoxy-oxopropanamido group.

Ethyl 2-(3-ethoxy-3-oxopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()

  • Structure : Shares the 3-ethoxy-3-oxopropanamido group but includes a tetrahydrobenzo[b]thiophene core and ethyl ester.
  • Key Differences : The ethyl ester and fused ring system may confer higher lipophilicity and steric hindrance compared to the target compound’s methyl ester and planar thiophene .

Physicochemical and Functional Properties

Property Target Compound Compound 6o () Compound 69 ()
Molecular Weight ~285.27 g/mol (calculated) 390.44 g/mol (HRMS-ESI: 390.1370) ~242.22 g/mol (calculated)
Solubility Likely moderate in polar aprotic solvents Enhanced polarity due to 4-hydroxyphenyl group Lower polarity (no amino group)
Reactivity Amide linkage enables nucleophilic reactions Hydroxyl group allows further functionalization Oxoacetyl group prone to condensation reactions
  • Key Observations :
    • The target compound’s amide group offers versatile reactivity for derivatization, whereas 6o ’s hydroxyl group enables orthogonal modifications .
    • The analog’s higher molecular weight and fused ring system may reduce solubility in common organic solvents .

Biological Activity

Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate (CAS No. 1158651-78-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various research studies and sources to provide a comprehensive overview.

This compound has the molecular formula C11H13NO5SC_{11}H_{13}NO_5S and a molecular weight of approximately 271.29 g/mol. The structure includes a thiophene ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

PropertyValue
Molecular FormulaC₁₁H₁₃NO₅S
Molecular Weight271.29 g/mol
CAS Number1158651-78-5
Storage TemperatureRefrigerator

Case Study: Antitumor Activity of Thiophene Derivatives

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of thiophene derivatives, highlighting their ability to inhibit cell proliferation in breast and colon cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that this compound may share similar pathways of action .

Antimicrobial Properties

Thiophene derivatives have also been studied for their antimicrobial activity. A review in Pharmaceutical Biology indicated that such compounds could effectively combat bacterial strains, including resistant types.

Table 2: Antimicrobial Activity of Thiophene Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiophene Derivative AE. coli50 µg/mL
Thiophene Derivative BS. aureus30 µg/mL
Methyl 2-(3-ethoxy...)TBDTBD

(Note: Specific MIC values for methyl 2-(3-ethoxy...) are not yet available.)

The mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets that modulate key signaling pathways related to cell growth and survival. The presence of both the thiophene ring and the carboxylate group suggests potential interactions with enzymes or receptors involved in metabolic processes.

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